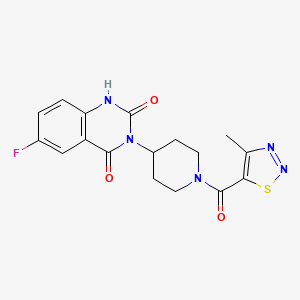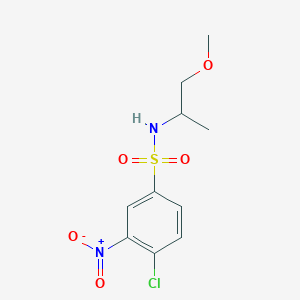
4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or use, such as whether it’s used in industry, medicine, or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and refractive index. It also includes its chemical stability and reactivity with common substances.Scientific Research Applications
Environmental Behavior and Fate
Occurrence, Fate, and Behavior in Aquatic Environments Research on parabens, which share some structural similarities with nitrobenzenesulfonamides, highlights the concern for environmental contaminants. These compounds, due to their widespread use and continuous discharge into aquatic systems, are ubiquitous in surface water and sediments. They are capable of undergoing reactions with free chlorine, leading to the formation of chlorinated by-products, which are more stable and persistent than their parent compounds. Such findings suggest the need for further studies to understand the environmental impact of similar compounds, including nitrobenzenesulfonamides (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Utility and Biological Activity
Synthesis of Cyclic Compounds The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide have been explored, demonstrating the versatility of sulfonamide derivatives in organic syntheses and pharmaceutical applications. This research indicates the potential of 4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzenesulfonamide for the development of functional molecules and pharmaceuticals, underlining the importance of such derivatives in medicinal chemistry (Kaneda, 2020).
Safety And Hazards
This includes the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling it.
Future Directions
This involves predicting or suggesting future research directions. For example, if the compound has medicinal properties, future research might involve improving its effectiveness or reducing its side effects.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzenesulfonamide”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this. You could also consider reaching out to researchers who specialize in this area. They might be able to provide more information or suggest relevant resources.
properties
IUPAC Name |
4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O5S/c1-7(6-18-2)12-19(16,17)8-3-4-9(11)10(5-8)13(14)15/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIDJQYRGNVMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2922802.png)
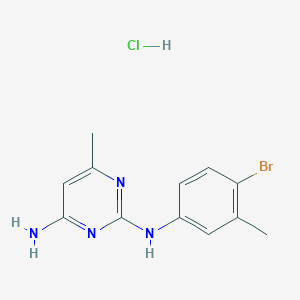
![Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922804.png)
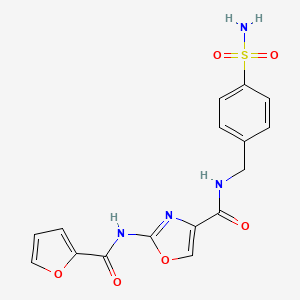
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)
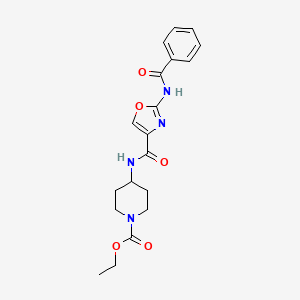
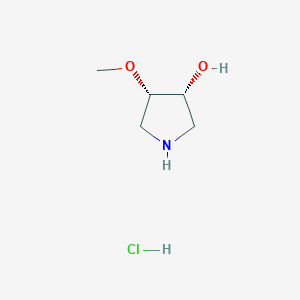

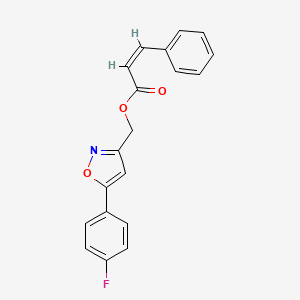

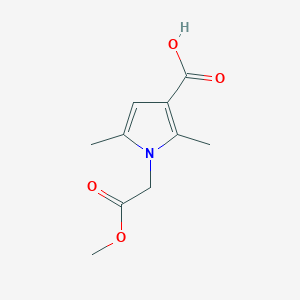
![2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2922818.png)
